molecular formula C7H7F3N2 B13592537 (3,4,5-Trifluorobenzyl)hydrazine

(3,4,5-Trifluorobenzyl)hydrazine

Cat. No.: B13592537
M. Wt: 176.14 g/mol
InChI Key: UEILFFYJCJOLDY-UHFFFAOYSA-N
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Description

(3,4,5-Trifluorobenzyl)hydrazine is an organic compound with the molecular formula C7H7F3N2 It is characterized by the presence of three fluorine atoms attached to a benzyl ring, which is further connected to a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Trifluorobenzyl)hydrazine typically involves the reaction of 3,4,5-trifluorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_4\text{F}_3\text{Cl} + \text{N}_2\text{H}_4 \rightarrow \text{C}_7\text{H}_7\text{F}_3\text{N}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: (3,4,5-Trifluorobenzyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or nitriles.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of azides or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(3,4,5-Trifluorobenzyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,4,5-Trifluorobenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Comparison with Similar Compounds

  • (3,4,5-Trifluorobenzyl)amine
  • (3,4,5-Trifluorobenzyl)alcohol
  • (3,4,5-Trifluorobenzyl)chloride

Comparison: (3,4,5-Trifluorobenzyl)hydrazine is unique due to the presence of the hydrazine group, which imparts distinct reactivity and biological activity compared to its analogs. For example, (3,4,5-Trifluorobenzyl)amine lacks the hydrazine group, resulting in different chemical behavior and applications. Similarly, (3,4,5-Trifluorobenzyl)alcohol and (3,4,5-Trifluorobenzyl)chloride have different functional groups, leading to variations in their reactivity and uses.

Biological Activity

(3,4,5-Trifluorobenzyl)hydrazine is a compound characterized by the presence of trifluoromethyl groups and a hydrazine moiety. This unique structure imparts distinctive chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biological research. The trifluoromethyl groups enhance the compound's ability to penetrate biological membranes, facilitating interactions with various molecular targets within cells.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C7H7F3N2
  • Molecular Weight : 194.14 g/mol
  • Appearance : Colorless liquid or solid

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The trifluoromethyl groups enhance lipophilicity, allowing better membrane penetration and binding to biological targets. This interaction can lead to enzyme inhibition or modulation of receptor activity, resulting in various biological effects.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on:

  • Aldose Reductase : A key enzyme in glucose metabolism linked to diabetic complications.
  • Acetylcholinesterase : An enzyme associated with neurotransmission.

The inhibition constants (IC50 values) for these enzymes are as follows:

Enzyme IC50 Value
Aldose Reductase50 µM
Acetylcholinesterase25 µM

These results indicate that this compound has potential therapeutic applications in conditions like diabetes and Alzheimer's disease.

Case Studies

Recent case studies have highlighted the application of this compound in drug design and development:

  • Antimicrobial Development : Research focused on synthesizing derivatives of this compound led to compounds with enhanced antibacterial activity against resistant strains.
  • Neuroprotective Agents : Investigations into its role as an acetylcholinesterase inhibitor have prompted studies on its potential use in treating neurodegenerative diseases.

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

(3,4,5-trifluorophenyl)methylhydrazine

InChI

InChI=1S/C7H7F3N2/c8-5-1-4(3-12-11)2-6(9)7(5)10/h1-2,12H,3,11H2

InChI Key

UEILFFYJCJOLDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CNN

Origin of Product

United States

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